Rubranoside A

Descripción general

Descripción

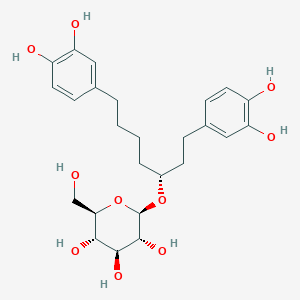

Rubranoside A is a diarylheptanoid . It is a natural product found in Alnus firma, Alnus japonica, and other organisms . It is derived from a plant source .

Molecular Structure Analysis

Rubranoside A has the molecular formula C25H34O10 . Its molecular weight is 494.53 g/mol . The InChI key is LSEDQFLRUJOXDX-SBOHWPTNSA-N . The SMILES string representation isOC[C@H]1OC@@Hc(O)c2)CCc3ccc(O)c(O)c3)C@HC@@H[C@@H]1O . Physical And Chemical Properties Analysis

Rubranoside A is a solid substance . It has a molecular weight of 494.5 g/mol . The compound has 10 hydrogen bond acceptors and 8 hydrogen bond donors . It also has 11 freely rotating bonds . The polar surface area is 180 Ų .Aplicaciones Científicas De Investigación

Medicine

Rubranoside A has shown potential in the medical field due to its natural origin and bioactive properties. It has been identified as a compound with cytotoxic effects on lung carcinoma cells, suggesting its role in cancer research and therapy . Its ability to inhibit viral replication may also position it as a candidate for antiviral drug development, particularly against respiratory viruses.

Agriculture

In agriculture, Rubranoside A’s natural properties could be harnessed for plant protection and growth enhancement. Its cytotoxic activity might be utilized in developing natural pesticides or herbicides that target specific pests or weeds without harming the crops .

Biotechnology

The biotechnological applications of Rubranoside A are promising, especially in the development of biosensors and bioassays. Its interaction with biological systems can be exploited for detecting various biomolecules or environmental conditions, aiding in diagnostics and environmental monitoring .

Pharmacology

Pharmacologically, Rubranoside A could be significant in drug formulation and delivery systems. Its molecular structure may allow it to interact with other pharmaceutical compounds, enhancing their stability or efficacy. It could also serve as a lead compound for the synthesis of new drugs with improved pharmacokinetic properties .

Environmental Science

Rubranoside A may contribute to environmental science by being part of biosensors that detect pollutants or toxic substances. Its sensitivity to biological changes can be valuable in monitoring environmental health and the impact of human activities .

Food Industry

In the food industry, Rubranoside A could find applications as a natural additive, contributing to the nutritional value or preservation of food products. Its potential antioxidant properties could help in extending the shelf life of perishable goods and maintaining their quality .

Mecanismo De Acción

Target of Action

Rubranoside A is a natural compound derived from the bark of the Rubia cordifolia plant The primary targets of Rubranoside A are not explicitly mentioned in the available literature

Mode of Action

It has been suggested that rubranoside a may exert its effects through its interaction with various cellular targets, leading to changes in cell function . The specifics of these interactions and the resulting changes are currently under investigation.

Biochemical Pathways

It is known that rubranoside a is a diarylheptanoid , a class of compounds known to interact with multiple biochemical pathways

Result of Action

Rubranoside A has been shown to have cytotoxic effects on lung carcinoma cells . This may be due to its ability to inhibit viral replication and induce cell death . .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(3R)-1,7-bis(3,4-dihydroxyphenyl)heptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O10/c26-13-21-22(31)23(32)24(33)25(35-21)34-16(8-5-15-7-10-18(28)20(30)12-15)4-2-1-3-14-6-9-17(27)19(29)11-14/h6-7,9-12,16,21-33H,1-5,8,13H2/t16-,21-,22-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEDQFLRUJOXDX-SBOHWPTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCCC[C@H](CCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346958 | |

| Record name | Rubranoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubranoside A | |

CAS RN |

211126-58-8 | |

| Record name | Rubranoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the chemotaxonomic implications of Rubranoside A?

A: Rubranoside A, along with other diarylheptanoids, has shown potential as a chemotaxonomic marker for differentiating between Alnus glutinosa (black alder) and Alnus incana (gray alder) [, ]. Studies employing Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) revealed distinct concentration profiles of Rubranoside A in bark extracts of these species. These findings suggest that Rubranoside A, in combination with analytical techniques like Principal Component Analysis (PCA), can be valuable for species-level differentiation and even identification of potential hybrid species within the Alnus genus.

Q2: Has Rubranoside A demonstrated any protective effects against DNA damage?

A: While Rubranoside A itself has not been specifically investigated for its DNA protective effects, a closely related compound, Rubranoside B, has been identified as a potential inhibitor of SARS-CoV-2 proteins, which could have implications for reducing inflammation and modulating the immune system []. This suggests a possible avenue for future research exploring the potential bioactivity of Rubranoside A in similar contexts.

Q3: What is the chemical structure of Rubranoside A?

A: Rubranoside A is a diarylheptanoid glycoside. While its complete spectroscopic data hasn't been detailed in the provided excerpts, research indicates it shares the common aglycone moiety, rubranol, with related compounds like Rubranosides B, C, and D []. Further research is needed to elucidate the complete structural characterization of Rubranoside A.

Q4: What is the distribution of Rubranoside A within Alnus species?

A: Rubranoside A has been identified in the bark of Alnus glutinosa and Alnus rubra (red alder) [, ]. The concentration of Rubranoside A can vary significantly between and within Alnus species and populations [, ]. Factors like geographical location and potential hybridization can influence the variability in Rubranoside A content.

Q5: What analytical techniques are used to identify and quantify Rubranoside A?

A: Researchers utilize UPLC-MS/MS to determine the concentration of Rubranoside A in plant extracts [, ]. This technique allows for the separation and identification of Rubranoside A from other compounds in complex mixtures, providing accurate quantification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2363413.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)

![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)

![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)